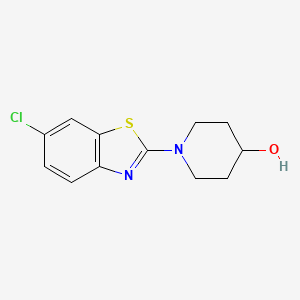![molecular formula C18H22ClN3 B12263961 N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12263961.png)
N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine to form N-(2-chlorobenzyl)piperidine. This intermediate is then reacted with 2-chloropyridine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine shares structural similarities with other piperidine and pyridine derivatives, such as:
- N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-3-amine
- N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H22ClN3 |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H22ClN3/c1-21(18-8-4-5-11-20-18)16-9-12-22(13-10-16)14-15-6-2-3-7-17(15)19/h2-8,11,16H,9-10,12-14H2,1H3 |
InChI Key |
AZUKHENPUZWZIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12263878.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12263880.png)
![5-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12263885.png)
![4-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyrimidine](/img/structure/B12263889.png)
![N,N,4-trimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12263894.png)
![4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263900.png)
![4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12263903.png)
![2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12263920.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12263925.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B12263932.png)
![2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263941.png)


![2-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B12263955.png)
